3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Catalog No.
S684259
CAS No.
500011-86-9
M.F
C9H5BrClN3O2
M. Wt
302.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-car...

CAS Number

500011-86-9

Product Name

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

IUPAC Name

5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylic acid

Molecular Formula

C9H5BrClN3O2

Molecular Weight

302.51 g/mol

InChI

InChI=1S/C9H5BrClN3O2/c10-7-4-6(9(15)16)14(13-7)8-5(11)2-1-3-12-8/h1-4H,(H,15,16)

InChI Key

FORBXGROTPOMEH-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)O)Cl

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)O)Cl
  • Medicinal Chemistry

    The presence of the pyrazole and pyridine rings suggests potential for 3-BCPCA to interact with biological targets. Pyrazole derivatives are known for a variety of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties [PubChem, "3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid", ]. Further research would be needed to determine if 3-BCPCA possesses any medicinal properties.

  • Material Science

    The combination of aromatic rings and a carboxylic acid group in 3-BCPCA suggests potential applications in material science. Aromatic carboxylic acids can be used as building blocks for polymers or as ligands in coordination chemistry [ScienceDirect, "Carboxylic acids", ]. However, more research is required to understand the specific material properties of 3-BCPCA.

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₉H₅BrClN₃O₂ and a molecular weight of 302.51 g/mol. It features a pyrazole ring substituted with both a bromine atom and a chloropyridine moiety, which contributes to its unique chemical properties. This compound is recognized for its potential applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various bioactive molecules, including insecticides and fungicides .

As a building block in organic synthesis, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid itself likely doesn't possess a specific mechanism of action. Its significance lies in its incorporation into more complex molecules that might exhibit various biological activities depending on their structure.

For example, the final product of its use, the insecticide Cyclaniliprole, acts by disrupting the molting process of insects []. However, this mechanism is specific to Cyclaniliprole and not the building block itself.

, including:

  • Cyclization: Involves the formation of the pyrazole ring from appropriate precursors.
  • Bromination: The introduction of bromine into the structure typically occurs via electrophilic aromatic substitution.
  • Condensation Reactions: This process is essential for linking the pyrazole to other functional groups or structures.

The synthesis pathway generally includes cyclization of 3-amino-5-methylpyrazole followed by bromination and subsequent condensation with 2,3-dichloropyridine .

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid exhibits significant biological activities:

  • Insecticidal and Fungicidal Properties: The compound has shown efficacy in pest control applications, acting as an active ingredient in various agricultural products.
  • Ryanodine Receptor Modulation: It may interact with ryanodine receptors, influencing calcium signaling pathways crucial for muscle contraction and neuronal signaling.

These activities suggest its potential use in developing new agrochemicals and therapeutic agents.

The synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid can be achieved through several methods:

  • Starting Materials: The synthesis begins with 3-amino-crotononitrile, which is reacted with hydrazine hydrate to form 3-amino-5-methylpyrazole.
  • Bromination: The resultant compound undergoes bromination to yield 3-methyl-5-bromopyrazoles.
  • Oxidation: Further oxidation leads to the formation of the desired pyrazole carboxylic acid.
  • Condensation Reaction: Finally, a condensation reaction with 2,3-dichloropyridine yields the target compound .

Reported yields for this synthesis vary but can reach up to 88% under optimized conditions .

The primary applications of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid include:

  • Agricultural Chemicals: It serves as an intermediate in synthesizing insecticides and fungicides, particularly in formulations aimed at pest management.
  • Pharmaceuticals: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific biological pathways.

Studies involving this compound have focused on its interactions with biological receptors and enzymes. Notably, its potential role as a ryanodine receptor activator suggests it could modulate calcium release within cells, impacting muscle function and neurotransmission. Further research into its binding affinities and mechanisms could elucidate additional therapeutic potentials.

Several compounds share structural similarities with 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
RynaxypyreActivates ryanodine receptorsPotent calcium modulator
ChlorantraniliproleContains a similar pyridine ringBroad-spectrum insecticide
5-Bromo-2-(3-chloro-pyridinyl)pyrazoleSimilar brominated pyrazole structureUsed in agricultural applications

These compounds highlight the unique position of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid within a framework of bioactive heterocycles, particularly regarding its specific interactions and applications in pest control and potential therapeutic uses .

The pyrazole nucleus was first characterized in 1883 by Ludwig Knorr through the reaction of β-diketones with phenylhydrazine. This discovery laid the foundation for systematic studies on azole chemistry. Hans von Pechmann's 1898 synthesis of pyrazole from acetylene and diazomethane demonstrated early functionalization strategies.

Natural pyrazoles remained elusive until 1959, when 1-pyrazolyl-alanine was isolated from watermelon seeds. The introduction of halogen substituents emerged as a transformative development in the mid-20th century, with 3-bromo derivatives gaining prominence for their enhanced bioactivity and synthetic utility.

Key historical milestones:

  • 1883: Knorr's seminal pyrazole synthesis
  • 1898: Pechmann's acetylene-diazomethane route
  • 1959: Isolation of first natural pyrazole derivative
  • 2010s: Industrial adoption in anthranilic diamide insecticides

Structural Significance of Halogen-Substituted Pyrazole Derivatives

The molecular architecture of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (C₉H₅BrClN₃O₂) exhibits three critical structural features:

Table 1: Structural Components and Their Impacts

ComponentPositionElectronic EffectSteric Influence
Bromine atomC3σ-withdrawingModerate bulk
ChloropyridineN1π-acceptingPlanar constraint
Carboxylic acidC5H-bond donorDirectional polarity

X-ray crystallography confirms the compound's planar configuration, with C-N bond lengths of 1.33 Å indicating partial double-bond character. The bromine substituent increases lipophilicity (logP ≈ 2.8) while the carboxylic acid group enables salt formation and hydrogen bonding.

Halogenation patterns profoundly affect biological activity:

  • Bromine at C3 enhances electrophilic reactivity for cross-coupling
  • Chlorine on pyridine improves π-stacking with biological targets
  • Carboxylic acid enables conjugation to amine-containing molecules

Role in Agrochemical and Pharmaceutical Intermediate Synthesis

This compound serves as a keystone intermediate in synthesizing advanced crop protection agents and therapeutic candidates.

Agrochemical Applications

  • Chlorantraniliprole Synthesis:
    Key precursor in the production of this ryanodine receptor modulator. The synthesis pathway involves:

    Table 2: Synthetic Pathway to Chlorantraniliprole

    StepReactionReagentsYield
    1HydrazinolysisNH₂NH₂·H₂O92%
    2CyclizationDiethyl maleate85%
    3BrominationPOBr₃78%
    4OxidationK₂S₂O₈/H₂SO₄81%
    5HydrolysisHCl/EtOH89%
  • Insecticidal Derivatives:
    Forms basis for benzothiazole carboxamides showing 100% mortality against Spodoptera frugiperda at 0.01 mg/mL.

Pharmaceutical Applications

  • Anticancer Agents:
    Serves as scaffold for CDK2 inhibitors (IC₅₀ = 0.96–3.82 μM)
  • Antimicrobial Candidates:
    Derivatives exhibit MIC ≤1 μg/mL against MRSA and VRE

Table 3: Biological Activity Profile

Activity TypeTargetPotency (EC₅₀/IC₅₀)
CDK2 InhibitionHCT-116 cells3.82 μM
InsecticidalRyanodine receptors0.01 mg/mL
AntibacterialMRSA cell membrane0.78 μg/mL

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid represents a complex heterocyclic compound featuring multiple functional groups that contribute to its distinctive structural properties [1] [2]. The compound possesses the molecular formula C₉H₅BrClN₃O₂ with a molecular weight of 302.51 grams per mole [1] [3]. This heterocyclic system incorporates a pyrazole core ring substituted with a bromine atom at position 3, a 3-chloropyridinyl group at position 1, and a carboxylic acid functional group at position 5 [2] [4].

Crystallographic Analysis and X-ray Diffraction Studies

Single crystal X-ray diffraction analysis provides fundamental insights into the three-dimensional molecular architecture of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid [5] [6]. The compound exhibits characteristic crystalline properties with a melting point range of 197.0 to 201.0 degrees Celsius, indicating substantial intermolecular interactions within the crystal lattice [1] [3]. The solid-state structure reveals a white to light yellow powder to crystalline appearance under standard conditions [1] [2].

The crystallographic parameters demonstrate significant structural features common to halogenated pyrazole carboxylic acids [7] [8]. The pyrazole ring system maintains planarity with the carboxylic acid group exhibiting a specific angular orientation relative to the heterocyclic core [5] [9]. The dihedral angles between the pyrazole ring and the attached chloropyridine moiety contribute to the overall molecular conformation and influence intermolecular packing arrangements [6] [10].

Crystallographic ParameterValue
Molecular FormulaC₉H₅BrClN₃O₂ [1]
Molecular Weight302.51 g/mol [1]
Melting Point197.0-201.0°C [1]
Physical StateSolid [1]
AppearanceWhite to light yellow crystalline [1]
Density1.9±0.1 g/cm³ [11]

The crystal structure exhibits intermolecular hydrogen bonding patterns typical of carboxylic acid containing compounds [5] [9]. These hydrogen bond networks contribute to the stabilization of the crystal lattice and influence the physical properties of the compound [7] [10]. The presence of halogen substituents introduces additional intermolecular interactions that affect the packing efficiency and crystal morphology [8] [9].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D Nuclear Magnetic Resonance)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid through detailed analysis of proton and carbon-13 chemical shifts [3] [12]. The proton nuclear magnetic resonance spectrum reveals distinctive resonances corresponding to the various hydrogen environments within the molecular framework [13] [14].

The pyrazole ring proton typically appears as a characteristic singlet in the aromatic region, reflecting the electronic environment influenced by the adjacent bromine substituent and the nitrogen atoms of the heterocyclic system [12] [15]. The chloropyridine moiety contributes multiple aromatic proton signals with distinct chemical shift patterns influenced by the electron-withdrawing chlorine substituent [16] [17].

Proton EnvironmentChemical Shift Range (ppm)Multiplicity
Pyrazole Ring Proton6.5-7.0 [12]Singlet
Chloropyridine Aromatic7.2-8.5 [16]Multiple signals
Carboxylic Acid12.0-13.0 [13]Broad singlet

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule with characteristic chemical shifts for each carbon environment [12] [13]. The pyrazole ring carbons exhibit chemical shifts in the range of 104-186 parts per million, with the carbonyl carbon of the carboxylic acid group appearing at the downfield region around 160-170 parts per million [13] [17].

The carbon-13 spectrum demonstrates the influence of halogen substituents on the electronic environment of adjacent carbons [12] [14]. The bromine-substituted carbon of the pyrazole ring shows characteristic downfield shifts compared to unsubstituted analogs, while the chloropyridine carbons exhibit patterns consistent with halogen substitution effects [16] [17].

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear single-quantum correlation spectroscopy, provide detailed connectivity information and confirm structural assignments [18] [15]. These techniques enable unambiguous assignment of proton-carbon correlations and establish the complete structural framework of the compound [14] [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [19] [20]. The molecular ion peak appears at mass-to-charge ratio 302.51, corresponding to the intact molecular structure [21] [11].

The fragmentation behavior follows typical patterns observed for halogenated pyrazole carboxylic acids [20] [22]. Initial fragmentation commonly involves loss of the carboxylic acid functionality, producing fragments at mass-to-charge ratio values corresponding to decarboxylation products [22] [23]. The presence of halogen atoms creates distinctive isotope patterns that facilitate structural identification [20].

Fragment IonMass-to-Charge RatioProposed Structure
Molecular Ion [M]⁺302.51 [11]Complete molecule
[M-COOH]⁺257.5Decarboxylated fragment
[M-CO₂H]⁺257.5Alternative decarboxylation
Base PeakVariable [20]Major fragment

The electron impact fragmentation demonstrates the relative stability of the pyrazole ring system compared to the peripheral substituents [22] [23]. The chloropyridine moiety may undergo independent fragmentation pathways, contributing to the overall fragmentation spectrum [20]. The mass spectrometric data provides complementary structural information that supports the molecular characterization obtained through other analytical techniques [19] [21].

Electrospray ionization mass spectrometry offers additional ionization pathways that may preserve molecular integrity and provide enhanced molecular ion detection [20]. The fragmentation patterns observed under different ionization conditions contribute to comprehensive structural elucidation and confirm the proposed molecular structure [19] [11].

Comparative Analysis with Analogous Pyrazole Carboxylic Acids

Comparative structural analysis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with related pyrazole carboxylic acid derivatives reveals distinctive structural features and electronic properties [25] . The presence of both bromine and chlorine substituents creates unique electronic environments that distinguish this compound from simpler halogenated analogs [27] [28].

Comparison with 3-methyl-1H-pyrazole-5-carboxylic acid demonstrates the significant electronic effects introduced by halogen substitution . The bromine substituent at position 3 substantially alters the electron density distribution within the pyrazole ring compared to alkyl-substituted analogs [27] [30]. The chloropyridine substituent at the nitrogen position provides additional electronic modulation not present in simpler N-substituted derivatives [25] [31].

CompoundSubstitution PatternMelting Point (°C)Electronic Properties
Target Compound3-Br, 1-(3-Cl-pyridinyl), 5-COOH197-201 [1]Electron-deficient
3-Methyl analog3-CH₃, 5-COOH180-185 Electron-rich
4-Bromo analog4-Br, 1-tert-butyl, 4-COOHVariable Different substitution

The comparative analysis reveals that the specific substitution pattern in 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid creates enhanced acidity of the carboxylic acid group compared to electron-donating substituted analogs [27] . The combined electron-withdrawing effects of the bromine and chloropyridine substituents significantly influence the chemical reactivity and physical properties of the compound [25] [28].

The synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid has traditionally relied on cyclocondensation methodologies combined with strategic bromination approaches. The classical Knorr pyrazole synthesis serves as the foundational methodology, involving the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic conditions [1] [2] [3].

The cyclocondensation reaction typically proceeds through an initial nucleophilic attack by the hydrazine derivative on the carbonyl carbon of the 1,3-dicarbonyl substrate. This forms an intermediate hydrazone, which subsequently undergoes intramolecular cyclization to generate a dihydropyrazole ring system. The final aromatization step involves dehydration under elevated temperatures, producing the aromatic pyrazole core [1] [4].

Regioselectivity remains a critical challenge in traditional cyclocondensation approaches. When using unsymmetrical 1,3-dicarbonyl compounds, two regioisomeric products can form depending on which carbonyl group undergoes initial nucleophilic attack [1] [5]. This selectivity issue is particularly pronounced when synthesizing highly substituted pyrazoles bearing both chloropyridine and carboxylic acid functionalities.

Bromination strategies in traditional routes typically employ electrophilic bromination reagents such as bromine, N-bromosuccinimide, or phosphorus oxybromide. The regioselectivity of bromination is governed by the electronic properties of the pyrazole ring, with position 4 being most nucleophilic and readily undergoing electrophilic substitution [6] [7]. However, achieving selective bromination at the 3-position requires careful control of reaction conditions and reagent stoichiometry [8].

Novel Approaches: Catalytic Cross-Coupling and One-Pot Syntheses

Contemporary synthetic methodologies have introduced significant improvements through catalytic cross-coupling reactions and one-pot synthetic strategies. Palladium-catalyzed approaches have emerged as particularly powerful tools for constructing complex pyrazole architectures with enhanced regioselectivity [6] [9].

Palladium-catalyzed cross-coupling reactions utilize metal-carboxylate complexes that can selectively activate specific carbon-hydrogen bonds on the pyrazole ring. The reaction mechanism involves an electrophilic-like pathway where palladium acts as an electrophile, breaking aromaticity, while the carboxylate ligand serves as a base for proton removal [6]. This approach enables selective arylation at the 5-position of pyrazoles, complementing traditional bromination strategies.

Copper-catalyzed methodologies have also shown remarkable utility in pyrazole synthesis. Silica-supported copper catalysts facilitate sydnone-alkyne cycloaddition reactions, providing access to 1,4-disubstituted pyrazoles under mild conditions [10]. These reactions can be successfully implemented in continuous flow conditions using prepacked stainless steel cartridges containing solid-supported copper promoters, enabling scalable production within 2-5 hours [10].

One-pot multicomponent reactions represent another significant advancement in pyrazole synthesis. These approaches combine multiple bond-forming reactions in a single reaction vessel, reducing the number of isolation and purification steps [11] [12]. The methodology typically involves sequential formation of ketones and β-diketones followed by heterocyclization with hydrazine derivatives under mild conditions [11].

Flow chemistry has revolutionized pyrazole synthesis by enabling safe handling of hazardous intermediates and precise reaction control [13] [14]. Continuous flow systems allow for elevated temperatures above atmospheric boiling points of solvents, significantly improving reaction kinetics while maintaining safety through minimal quantities of hazardous materials at any given time [13].

Reaction Mechanism Elucidation for Key Intermediate Formation

The formation of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves several critical mechanistic steps that have been elucidated through detailed experimental and computational studies. The oxidation of dihydropyrazole intermediates to aromatic pyrazoles represents a key transformation in the synthetic sequence [15] [16].

The oxidation mechanism typically proceeds through a persulfate-mediated process. Potassium persulfate acts as a powerful oxidizing agent, facilitating the conversion of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate to the corresponding aromatic pyrazole ester [15] [16]. This reaction is typically conducted in acetonitrile systems with sulfuric acid as a catalyst, achieving yields of approximately 75-80% [15].

Recent mechanistic investigations have revealed that the presence of sulfuric acid, while traditionally employed as a catalyst, can lead to the formation of undesired impurities [16]. Alternative protocols avoiding sulfuric acid addition have been developed, demonstrating improved purity profiles while maintaining acceptable yields [16]. The oxidation reaction proceeds efficiently under substantially anhydrous conditions, with water content maintained below 3,000 parts per million for optimal results [16].

The bromination mechanism involves electrophilic aromatic substitution at the 3-position of the pyrazole ring. The reaction selectivity is influenced by the electron-withdrawing effects of the chloropyridine substituent and the carboxylic acid functionality, which direct bromination to the desired position [6] [8]. Understanding these electronic effects has enabled the development of more selective bromination protocols.

Yield Optimization and Byproduct Mitigation Strategies

Yield optimization in pyrazole synthesis requires careful attention to multiple reaction parameters including temperature control, solvent selection, catalyst loading, and reaction timing. Temperature management is particularly critical in oxidation reactions, where optimal conditions typically range from 50-82°C [15] [16]. Controlled heating strategies, including continuous flow and staged addition protocols, have demonstrated yield improvements of 10-15% [15].

Solvent selection significantly impacts both reaction efficiency and product purity. Acetonitrile has emerged as the preferred solvent for oxidation reactions due to its ability to dissolve both starting materials and products while maintaining chemical inertness under reaction conditions [15] [16]. Alternative solvents including dimethylformamide and dimethyl sulfoxide have shown utility in specific applications, particularly for enhancing solubility of challenging substrates [16].

Catalyst loading optimization involves balancing reaction efficiency with economic considerations. For potassium persulfate-mediated oxidations, optimal loadings typically range from 1.3 to 1.7 equivalents [15]. Higher loadings can lead to over-oxidation and byproduct formation, while insufficient catalyst results in incomplete conversion and reduced yields.

Byproduct mitigation strategies focus on eliminating impurity-forming pathways through careful reaction design. The elimination of sulfuric acid from oxidation protocols has proven particularly effective in reducing unknown structure impurities that compromise product purity [16]. Implementation of substantially anhydrous conditions further minimizes side reactions associated with water-mediated decomposition pathways.

Additive effects play a crucial role in controlling reaction selectivity and kinetics. The use of acid catalysts in sub-stoichiometric quantities (less than 0.2 equivalents) has demonstrated enhanced reaction rates while maintaining selectivity control [15]. These optimizations typically provide yield improvements of 8-12% while simultaneously improving product quality.

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid faces several significant challenges related to heat management, solvent recovery, impurity control, safety concerns, and environmental impact considerations [17] [13].

Heat management represents a primary challenge due to the exothermic nature of oxidation reactions. Industrial solutions include implementation of continuous flow reactors equipped with sophisticated heat exchangers to maintain precise temperature control [13] [14]. These systems enable safe scale-up while maintaining the reaction selectivity achieved at laboratory scale.

Solvent recovery and recycling are essential for economic viability at industrial scale. Multi-stage distillation systems have been implemented to recover and purify acetonitrile and other organic solvents used in the synthesis [16]. These recovery systems typically achieve greater than 95% solvent recovery, significantly reducing operational costs and environmental impact.

Impurity control at industrial scale requires implementation of robust analytical monitoring systems. High-performance liquid chromatography monitoring enables real-time detection of impurity formation, allowing for immediate process adjustments to maintain product quality [16]. The development of sulfuric acid-free oxidation protocols has been particularly valuable in addressing impurity issues that become more pronounced at larger scales.

Safety concerns related to handling hazardous intermediates have been addressed through implementation of automated systems and improved containment protocols [14]. Flow chemistry approaches enable in-situ generation and consumption of unstable intermediates, minimizing operator exposure and reducing safety risks associated with intermediate storage and handling.

Environmental impact considerations have driven the development of greener synthetic approaches. Implementation of catalytic processes, use of renewable solvents, and adoption of atom-economical transformations have reduced the environmental footprint of industrial production [18] [19]. These approaches align with global sustainability initiatives while maintaining economic competitiveness.

The integration of continuous flow technology has emerged as a particularly promising solution for addressing multiple industrial challenges simultaneously. Flow reactors enable precise reaction control, improved safety through reduced inventory of hazardous materials, enhanced heat management, and potential for automated operation [13] [14]. Recent demonstrations have shown the successful production of complex pyrazole derivatives at rates exceeding 1.7 grams per hour with high purity and yield [13].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 3 notifications to the ECHA C&L Inventory.;
H412 (99.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

500011-86-9

Wikipedia

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

Dates

Last modified: 08-15-2023

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